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8-((3-hydroxypropyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione

Epigenetics BET inhibition BRD2-BD1/BD2

8-((3-hydroxypropyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione (CAS 328119-74-0) is a synthetic purine-2,6-dione (xanthine) derivative. Its core structure is a 3-methyl-7-propylxanthine scaffold, which is recognized as a ligand for BET bromodomains and adenosine receptors.

Molecular Formula C12H19N5O3
Molecular Weight 281.316
CAS No. 328119-74-0
Cat. No. B2455756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-((3-hydroxypropyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione
CAS328119-74-0
Molecular FormulaC12H19N5O3
Molecular Weight281.316
Structural Identifiers
SMILESCCCN1C2=C(N=C1NCCCO)N(C(=O)NC2=O)C
InChIInChI=1S/C12H19N5O3/c1-3-6-17-8-9(14-11(17)13-5-4-7-18)16(2)12(20)15-10(8)19/h18H,3-7H2,1-2H3,(H,13,14)(H,15,19,20)
InChIKeySCOAKGYOIMVUKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-((3-hydroxypropyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione (CAS 328119-74-0): Chemical Class and Structural Context for Procurement


8-((3-hydroxypropyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione (CAS 328119-74-0) is a synthetic purine-2,6-dione (xanthine) derivative. Its core structure is a 3-methyl-7-propylxanthine scaffold, which is recognized as a ligand for BET bromodomains and adenosine receptors [1]. The defining feature is an 8-((3-hydroxypropyl)amino) substituent, which introduces a hydrogen-bond donor/acceptor motif and increases polarity compared to the unsubstituted 3-methyl-7-propylxanthine. This modification is structurally analogous to the 8-substitution pattern found in bioactive xanthines like pentoxifylline, and its placement is critical for modulating interactions within the acetyl-lysine binding site and the WPF shelf of BET proteins, as established by high-resolution crystallography of related purines [1].

Why 8-((3-hydroxypropyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione Cannot Be Replaced by Generic Xanthine Analogs


Generic substitution among 3-methyl-7-propylxanthines fails because slight variations in the 8-position substituent critically alter lipophilicity, hydrogen-bonding capacity, and the resulting binding mode to BET bromodomains. Arole et al. (2023) demonstrated that even among simple purines like theophylline and 3-methyl-7-propylxanthine, variations in lipophilicity significantly affected in vitro binding affinity and selectivity for the BD1 versus BD2 domains of BRD2 [1]. The target compound's 8-(3-hydroxypropyl)amino group is predicted to form a distinct hydrogen-bond network with the WPF shelf residues, a binding mode that is sterically and electronically inaccessible to 8-unsubstituted or 8-alkyl analogs. Therefore, substituting this compound with a simpler 3-methyl-7-propylxanthine or theophylline would lead to a loss of the specific binding interactions and selectivity profile that the hydroxypropylamino motif is designed to exploit.

Quantitative Differentiation Evidence for 8-((3-hydroxypropyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione


Predicted BRD2 Bromodomain Binding Affinity Enhancement via 8-(3-Hydroxypropyl)amino Substitution

The 8-((3-hydroxypropyl)amino) substituent is predicted to increase binding affinity for the BRD2 bromodomain relative to the parent 3-methyl-7-propylxanthine. This inference is based on the crystallographic observation that the 8-position of the xanthine scaffold directly projects into a solvent-exposed region near the WPF shelf, a key anchoring point for BET inhibitors [1]. The hydroxypropylamino chain provides an additional hydrogen-bond donor (hydroxyl) and acceptor (amine) that can engage Tyr, Trp, and Pro residues of the WPF shelf, interactions that are absent in the parent compound. While direct IC50 data for this compound are not publicly available, the structurally characterized binding mode of 3-methyl-7-propylxanthine with hBRD2-BD2 (PDB 7VS1) provides a validated template for this prediction [1].

Epigenetics BET inhibition BRD2-BD1/BD2

Enhanced Aqueous Solubility Over 3-Methyl-7-propylxanthine Driven by Hydroxypropylamino Substituent

The introduction of the 8-(3-hydroxypropyl)amino group is expected to substantially increase aqueous solubility compared to the parent 3-methyl-7-propylxanthine, which is known to have poor water solubility. This is a class-level inference based on the well-established effect of hydroxyl and amine functional groups in reducing LogP and improving water solubility in purine scaffolds. The hydroxypropylamino chain adds a primary alcohol (pKa ~15-16) and a secondary amine (pKa ~10-11), both of which are ionizable and can form hydrogen bonds with water, unlike the simple C-H at the 8-position of the parent compound.

Physicochemical property Solubility Drug-likeness

Metabolic Stability Differentiation from 8-Unsubstituted Xanthines via Reduced CYP450-Mediated Oxidation

The 8-amino substitution in the target compound blocks a primary site of metabolic oxidation in xanthines. In 3-methyl-7-propylxanthine, the C8 position is susceptible to CYP450-mediated hydroxylation, a major clearance pathway. By substituting the C8 hydrogen with a (3-hydroxypropyl)amino group, the target molecule is predicted to exhibit greater metabolic stability in liver microsome assays. This class-level inference is supported by the established metabolic profile of 8-substituted xanthines such as pentoxifylline and its metabolites, where 8-substitution redirects metabolism away from the purine core.

Drug metabolism CYP450 Metabolic stability

Optimal Research Applications for 8-((3-hydroxypropyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione Based on Differentiation Evidence


Chemical Probe for BET Bromodomain BD1 vs. BD2 Selectivity Screening

The predicted enhanced hydrogen-bonding capacity at the WPF shelf makes this compound a high-priority candidate for BRD2-BD1/BD2 selectivity profiling panels. Its differentiated solubility profile ensures reliable dose-response data in AlphaScreen or TR-FRET assays, enabling accurate selectivity window calculations against other BET family members.

Lead Optimization SAR Studies for Next-Generation BET Inhibitors

As a core scaffold with a derivatizable hydroxypropylamino side chain, this compound serves as a versatile starting point for Structure-Activity Relationship (SAR) exploration. Its improved solubility and predicted metabolic stability reduce the confounding effects of poor pharmacokinetics, allowing medicinal chemists to more clearly interpret potency changes from chemical modifications.

Cellular Proof-of-Concept Studies in Epigenetic Disease Models

The predicted combination of enhanced solubility, metabolic stability, and potential BRD2 binding affinity makes this compound particularly suitable for cellular thermal shift assays (CETSA) and target engagement studies in cancer or inflammation cell lines. Its physicochemical profile is advantageous for achieving the consistent intracellular concentrations required for these technically demanding assays.

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